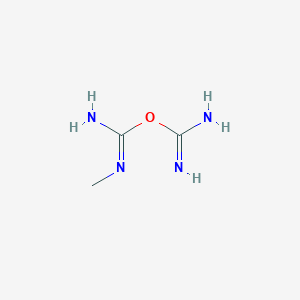

n-Methyldicarbonimidic diamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methyl-dicarbonimid-diamid ist eine chemische Verbindung mit der Summenformel C3H7N3O2. Sie ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

N-Methyl-dicarbonimid-diamid wird typischerweise durch die Reaktion von Dimethylaminhydrochlorid mit Dicyandiamid synthetisiert. Die Reaktion wird bei Temperaturen zwischen 120 und 140 °C über etwa 4 Stunden durchgeführt und ergibt etwa 69 % des Produkts . Diese Methode ist effizient und wird häufig im Labor verwendet.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Synthese von N-Methyl-dicarbonimid-diamid durch mikrowellengestützte Synthese optimiert werden. Diese Methode beinhaltet die Verwendung von Dünnschichtchromatographie (DC)-Platten und Mikrowellenbestrahlung bei 540 W für Intervalle von 40 Sekunden über einen Zeitraum von 5 Minuten . Dieser Ansatz ist umweltfreundlich und minimiert die Verwendung organischer Lösungsmittel.

Chemische Reaktionsanalyse

Reaktionstypen

N-Methyl-dicarbonimid-diamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von N-Methyl-dicarbonimid-diamid verwendet werden, sind Dimethylaminhydrochlorid und Dicyandiamid. Die Reaktionen werden typischerweise bei erhöhten Temperaturen (120-140 °C) durchgeführt und können die Verwendung von Mikrowellenbestrahlung zur Steigerung der Effizienz umfassen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von N-Methyl-dicarbonimid-diamid gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab. So ergibt beispielsweise die Reaktion mit Dimethylaminhydrochlorid und Dicyandiamid Metforminhydrochlorid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

n-Methyldicarbonimidic diamide is typically synthesized through the reaction between dimethylamine hydrochloride and dicyano diamide. The reaction is carried out at temperatures ranging from 120-140°C for about 4 hours, yielding approximately 69% of the product . This method is efficient and commonly used in laboratory settings.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis. This method involves the use of thin layer chromatography (TLC) plates and microwave irradiation at 540 W for intervals of 40 seconds over a period of 5 minutes . This approach is eco-friendly and minimizes the use of organic solvents.

Analyse Chemischer Reaktionen

Types of Reactions

n-Methyldicarbonimidic diamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include dimethylamine hydrochloride and dicyano diamide. The reactions are typically carried out at elevated temperatures (120-140°C) and may involve the use of microwave irradiation for enhanced efficiency .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with dimethylamine hydrochloride and dicyano diamide yields metformin hydrochloride .

Wissenschaftliche Forschungsanwendungen

N-Methyl-dicarbonimid-diamid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Es wird auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.

Industrie: Es wird bei der Herstellung verschiedener industrieller Chemikalien und Materialien eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von N-Methyl-dicarbonimid-diamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So übt die Verbindung beispielsweise im Fall von Metforminhydrochlorid ihre Wirkung aus, indem sie die hepatische Glukoseproduktion hemmt und die Insulinempfindlichkeit verbessert . Zu den beteiligten molekularen Zielstrukturen gehören Enzyme und Rezeptoren, die mit dem Glukosestoffwechsel zusammenhängen.

Vergleich Mit ähnlichen Verbindungen

N-Methyl-dicarbonimid-diamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

N,N-Dimethylimidodicarbonimid-diamid: Diese Verbindung wird ebenfalls zur Synthese von Metforminhydrochlorid verwendet und hat ähnliche chemische Eigenschaften.

N,N′-Bis(dipp)-Phenanthren-9,10-diimin: Diese Verbindung wird zur Synthese von Mg-Mg-gebundenen Verbindungen verwendet und hat andere Anwendungen in der Chemie.

N,N′-Bis(dipp)-o-Phenylendiamin: Diese Verbindung wird zur Synthese von Mg-Mg-gebundenen Verbindungen verwendet und hat einzigartige Eigenschaften im Vergleich zu N-Methyl-dicarbonimid-diamid.

Eigenschaften

Molekularformel |

C3H8N4O |

|---|---|

Molekulargewicht |

116.12 g/mol |

IUPAC-Name |

carbamimidoyl N'-methylcarbamimidate |

InChI |

InChI=1S/C3H8N4O/c1-7-3(6)8-2(4)5/h1H3,(H3,4,5)(H2,6,7) |

InChI-Schlüssel |

FJBRHAVATZPXMC-UHFFFAOYSA-N |

Kanonische SMILES |

CN=C(N)OC(=N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)

![1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol](/img/structure/B12116766.png)

![5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one](/img/structure/B12116767.png)

![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)

![1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12116781.png)

![2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12116802.png)

![[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12116811.png)